(2-Fluorobiphenyl-5-yl)methanol
Overview
Description
(2-Fluorobiphenyl-5-yl)methanol is an organic compound with the molecular formula C₁₃H₁₁FO. It is a white solid with a molecular weight of 202.22 g/mol . This compound is known for its applications in organic synthesis and serves as an intermediate in the production of various chemicals, including drugs, pesticides, dyes, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Fluorobiphenyl-5-yl)methanol can be synthesized through several methods. One common method involves the reaction of 2-fluorobiphenyl with methanol under suitable reaction conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorobiphenyl-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under specific conditions, often involving catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(2-Fluorobiphenyl-5-yl)methanol has diverse applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is used in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Fluorobiphenyl-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluorobiphenyl-4-yl)methanol
- (2-Fluorobiphenyl-3-yl)methanol
- (2-Fluorobiphenyl-6-yl)methanol
Uniqueness
(2-Fluorobiphenyl-5-yl)methanol is unique due to its specific substitution pattern on the biphenyl ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial production. The presence of the fluorine atom enhances its reactivity and stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-fluoro-3-phenylphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYWIENUUPKHFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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